3-(2-((3r,5r,7r)-adamantan-1-yl)ethoxy)-N,N-diethyl-2-hydroxy-N-methylpropan-1-aminium iodide
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Overview
Description
3-(2-((3r,5r,7r)-adamantan-1-yl)ethoxy)-N,N-diethyl-2-hydroxy-N-methylpropan-1-aminium iodide is an organic compound characterized by a complex structure comprising an adamantane core, which is a polycyclic compound with three fused cyclohexane rings. The presence of an ethoxy group and a diethylamino side chain lends unique chemical properties to this molecule, and the iodide ion adds to its overall ionic character.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic process of 3-(2-((3r,5r,7r)-adamantan-1-yl)ethoxy)-N,N-diethyl-2-hydroxy-N-methylpropan-1-aminium iodide typically starts with the preparation of the adamantane core. This involves hydrogenation of dicyclopentadiene followed by functional group modifications to introduce the ethoxy group. The diethylamino side chain can be added via nucleophilic substitution reactions.
Industrial Production Methods: For industrial-scale production, the reactions need to be optimized for yield and efficiency. High-pressure hydrogenation, followed by controlled substitution reactions in specialized reactors, ensures the purity and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The presence of hydroxy groups makes the compound susceptible to oxidation.
Reduction: Reduction reactions can target the adamantane core or the aminium side chain.
Substitution: The ethoxy and aminium groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions: Typical reagents include strong oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a catalyst for reduction, and halides for substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. Oxidation might yield ketone or aldehyde derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
In Chemistry: As a precursor for synthesizing complex molecules.
In Biology: Its structure-activity relationship is valuable for studying biological pathways.
In Medicine: Potential use in drug design and development due to its unique properties.
In Industry: As a specialty chemical for various industrial processes.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level, involving specific binding to biological targets. The adamantane core interacts with hydrophobic pockets, while the ethoxy and diethylamino groups facilitate binding through ionic and hydrogen bonding interactions. This combination of interactions can modulate biological pathways and enzyme activity.
Comparison with Similar Compounds
Comparing 3-(2-((3r,5r,7r)-adamantan-1-yl)ethoxy)-N,N-diethyl-2-hydroxy-N-methylpropan-1-aminium iodide with other compounds like amantadine, memantine, and rimantadine reveals its unique structure with the additional ethoxy and diethylamino groups. These modifications enhance its binding affinity and specificity, making it more effective in certain applications.
So, there you have it! A dive into a rather complex compound that bridges chemistry, biology, medicine, and industry. Anything else on your mind?
Properties
IUPAC Name |
[3-[2-(1-adamantyl)ethoxy]-2-hydroxypropyl]-diethyl-methylazanium;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38NO2.HI/c1-4-21(3,5-2)14-19(22)15-23-7-6-20-11-16-8-17(12-20)10-18(9-16)13-20;/h16-19,22H,4-15H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCUICPZCCADNG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CC(COCCC12CC3CC(C1)CC(C3)C2)O.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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